2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol
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Overview
Description
2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol is a chemical compound that features a pyrazole ring, an amino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent followed by reductive amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon or Raney nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-7(6-13)11-8(2)9-4-10-12(3)5-9/h4-5,7-8,11,13H,6H2,1-3H3 |
InChI Key |
DKEIVWAOVKKGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
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